molecular formula C10H15NO3 B14740737 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- CAS No. 2243-88-1

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-

Cat. No.: B14740737
CAS No.: 2243-88-1
M. Wt: 197.23 g/mol
InChI Key: SYWPFFHYANKVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- typically involves the nitration of camphor. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Reduction: 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

    Oxidation: 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of fragrances and flavoring agents due to its camphor-like odor.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Camphor: The parent compound, lacks the nitro group, and has different chemical properties and applications.

    3-Aminocamphor: The reduced form of 3-nitrocamphor, with an amine group instead of a nitro group.

    Camphorquinone: An oxidized derivative of camphor with a diketone structure.

Uniqueness

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

2243-88-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO3/c1-9(2)6-4-5-10(9,3)8(12)7(6)11(13)14/h6-7H,4-5H2,1-3H3

InChI Key

SYWPFFHYANKVSU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.